Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate
Overview
Description
- Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>19</sub>NO<sub>4</sub>.
- It is a derivative of imidazole and contains a tert-butoxycarbonyl (Boc) protecting group.
- The Boc group is commonly used in organic synthesis to protect amino groups during reactions, preventing unwanted side reactions.
Synthesis Analysis
- The synthesis of this compound involves the introduction of the Boc group onto the imidazole ring.
- Specific synthetic methods and reagents would need to be referenced from relevant literature or experimental protocols.
Molecular Structure Analysis
- The molecular structure consists of an imidazole ring with a methyl group and a Boc group attached.
- The Boc group is typically attached to the nitrogen atom of the imidazole ring.
Chemical Reactions Analysis
- The compound can undergo various chemical reactions typical of imidazole derivatives, such as nucleophilic substitutions, deprotection of the Boc group, and ester hydrolysis.
Physical And Chemical Properties Analysis
- The compound is a solid or semi-solid at room temperature.
- It may have a white to yellow color.
- Specific physical properties (melting point, solubility, etc.) would require experimental determination.
Scientific Research Applications
Stereoselective Synthesis
One application involves its use in dynamic kinetic resolution processes to achieve stereoselective carbon-carbon bond formation. For instance, Kubo et al. (1997) developed a method utilizing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. This approach facilitated the formation of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are crucial building blocks in synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Structural Characterization and Hydrogen Bond Analysis
Das et al. (2016) synthesized and characterized two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, using single-crystal X-ray diffraction. Their study provided insights into the molecular conformation, interactions, and assembly facilitated by hydrogen bonding, showcasing the compound's utility in understanding molecular structures and interactions (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Chemical Conversion and Synthesis of Nucleosides
Kojima, Minakawa, and Matsuda (2000) described a chemical conversion process for 5-amino-1-β-d-ribofuranosylimidazole-4-carboxamide (AICA-riboside) using di-tert-butyl dicarbonate. This process yielded various derivatives, demonstrating the compound's role in nucleoside and nucleotide synthesis (Kojima, Minakawa, & Matsuda, 2000).
Application in Cyclic Depsipeptide Synthesis
Wang et al. (2013) synthesized 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a chiral unit containing thiazole of Lyngbyabellin A, which displayed moderate cytotoxicity against specific cell lines. This study highlights its application in developing novel cyclic depsipeptides with potential biological activities (Wang, Zhang, Liu, Tang, Feng, & Chen, 2013).
Safety And Hazards
- The compound is not classified as hazardous.
- However, standard safety precautions should be followed during handling and storage.
Future Directions
- Future research could explore the compound’s applications in drug development, organic synthesis, or other fields.
- Investigating its reactivity, stability, and potential biological activity would be valuable.
properties
IUPAC Name |
methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-7-6-14(4)8(12-7)9(15)17-5/h6H,1-5H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBQNSUPDETCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464111 | |
Record name | METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate | |
CAS RN |
500701-36-0 | |
Record name | METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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